molecular formula C12H13ClN4O B13871407 4-amino-N-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide

4-amino-N-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B13871407
M. Wt: 264.71 g/mol
InChI Key: AKXIYJYGTAAKBV-UHFFFAOYSA-N
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Description

4-amino-N-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2-chlorobenzylamine with 5-methyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-amino-N-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-amino-N-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[(2-bromophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide
  • 4-amino-N-[(2-fluorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide
  • 4-amino-N-[(2-methylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide

Uniqueness

4-amino-N-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse properties

Properties

Molecular Formula

C12H13ClN4O

Molecular Weight

264.71 g/mol

IUPAC Name

4-amino-N-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C12H13ClN4O/c1-7-10(14)11(17-16-7)12(18)15-6-8-4-2-3-5-9(8)13/h2-5H,6,14H2,1H3,(H,15,18)(H,16,17)

InChI Key

AKXIYJYGTAAKBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)NCC2=CC=CC=C2Cl)N

Origin of Product

United States

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